N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide
Description
The compound N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide features a hybrid structure combining a thiophene ring, a benzyl group, and a cyclobutane carboxamide moiety.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(12-5-3-6-12)17-10-13-4-1-2-7-15(13)14-8-9-19-11-14/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONXXIZWHNGFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclobutanecarboxamide Formation: The final step involves the reaction of the benzylthiophene intermediate with cyclobutanecarboxylic acid or its derivatives under amide coupling conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclobutanecarboxamide moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To perform a meaningful comparison, data on structural analogs (e.g., compounds with thiophene, benzyl, or cyclobutane substituents) would be required. Unfortunately:
- details Benzathine benzylpenicillin , a penicillin derivative with a sulfur-containing bicyclic structure. While this compound shares a sulfur atom in its framework, its structure, mechanism (antibiotic activity), and chemical class (β-lactam) are fundamentally distinct from the carboxamide derivative .
Hypothetical Comparison Table (Based on Structural Features):
Critical Limitations of Provided Evidence
- No direct relevance: Neither source addresses the target compound or its analogs.
- Pharmacological disconnect : ’s penicillin example is unrelated in structure and function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
